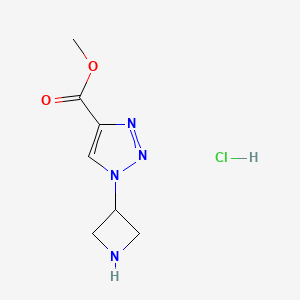
2,2'-Bipyridinium, 1-methyl-, iodide
描述
“2,2’-Bipyridinium, 1-methyl-, iodide” is an organic chemical compound with the molecular formula C12H12N2I. Bipyridinium salts, including this compound, are popular due to their potential applications in redox flow batteries .
Synthesis Analysis
Bipyridinium salts are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine. The synthesis process utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The structure of bipyridinium salts depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . For instance, both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .
Chemical Reactions Analysis
The electrochemical behavior of bipyridinium salts is investigated by cyclic voltammetry . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridinium, 1-methyl-, iodide” are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule .
科学研究应用
Application 1: Ligand in Coordination Chemistry
- Summary of the Application : 2,2’-Bipyridine is one of the most commonly used and easily identified ligands in coordination chemistry . Coordination compounds incorporating 2,2’-bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
- Methods of Application : As a bidentate metal-binding domain, 2,2’-bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .
- Results or Outcomes : At the turn of the millennium, 2,2’-bipyridine was described as “the most widely used ligand”, a status that has changed little in the intervening two decades .
Application 2: Redox Flow Batteries
- Summary of the Application : Bipyridinium salts, which could include “2,2’-Bipyridinium, 1-methyl-, iodide”, are very popular due to their perspective applications in redox flow batteries .
- Methods of Application : A series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’-bipyridine and 2,2’-bipyrimidine were designed and prepared . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
- Results or Outcomes : All eleven target derivatives with systematically evolved structure were investigated by cyclic voltammetry, which allowed elucidating thorough structure-property relationships . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .
Application 3: Organic Synthesis
- Summary of the Application : Bipyridines, including 2,2’-bipyridine, are used in organic synthesis . They can act as ligands in metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
- Methods of Application : One example is the synthesis of 2,2’-bipyridines and bis-1,2,4-triazinyl-2,2’-bipyridines via a Pd-catalyzed Ullmann-type reaction in the presence of Zn, Cu(I), and TMEDA .
- Results or Outcomes : The prepared bipyridine derivatives were used in subsequent reactions .
Application 4: Analytical Chemistry
- Summary of the Application : 2,2’-Bipyridine has been used in analytical applications . Its coordination chemistry has been used to develop our understanding of the thermodynamics and kinetics of complexation of metal ions .
- Methods of Application : The methods of application in analytical chemistry involve the use of 2,2’-bipyridine as a ligand in coordination compounds .
- Results or Outcomes : The use of 2,2’-bipyridine in analytical chemistry has contributed to the development of more sophisticated methods of characterization .
Application 5: Organic Synthesis
- Summary of the Application : Bipyridines, including 2,2’-bipyridine, are used in organic synthesis . They can act as ligands in metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
- Methods of Application : One example is the synthesis of 2,2’-bipyridines and bis-1,2,4-triazinyl-2,2’-bipyridines via a Pd-catalyzed Ullmann-type reaction in the presence of Zn, Cu(I), and TMEDA .
- Results or Outcomes : The prepared bipyridine derivatives were used in subsequent reactions .
Application 6: Analytical Chemistry
- Summary of the Application : 2,2’-Bipyridine has been used in analytical applications . Its coordination chemistry has been used to develop our understanding of the thermodynamics and kinetics of complexation of metal ions .
- Methods of Application : The methods of application in analytical chemistry involve the use of 2,2’-bipyridine as a ligand in coordination compounds .
- Results or Outcomes : The use of 2,2’-bipyridine in analytical chemistry has contributed to the development of more sophisticated methods of characterization .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-2-pyridin-1-ium-2-ylpyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILBCPXPJNJFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824098 | |
| Record name | 1-Methyl-2,2'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridinium, 1-methyl-, iodide | |
CAS RN |
77972-47-5 | |
| Record name | 1-Methyl-2,2'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-(2-pyridyl)pyridinium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)





![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)

![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)